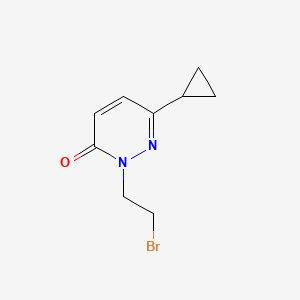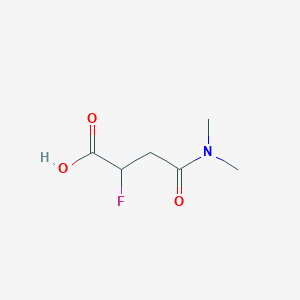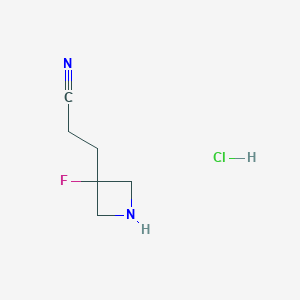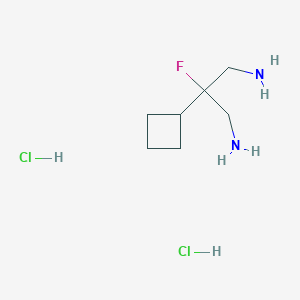
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Vue d'ensemble
Description
The compound “4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide” is an organic compound containing a benzamide group and a chloromethyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . The chloromethyl group is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) attached to an amide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom). The chloromethyl group would be a -CH2Cl group, and the diethoxypropyl group would be a three-carbon chain with two ether groups attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides and aromatic compounds. The chloromethyl group is a common leaving group in nucleophilic substitution reactions . The diethoxypropyl group might participate in reactions involving the ether groups or the alkyl chain .Applications De Recherche Scientifique
Antitumor Properties : A study by Santos et al. (2013) discusses the synthesis of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, which exhibits promising antitumor properties. This indicates potential applications in cancer research and treatment.
Chemical Synthesis and Properties : Nakayama et al. (1998) in Journal of the American Chemical Society discuss the synthesis and properties of a related compound, showcasing its unique chemical behavior and potential use in chemical research and development.
Biological Evaluation : Saeed et al. (2015) in their study published in RSC Advances explore the synthesis and biological evaluation of benzamide derivatives, indicating the compound's relevance in medicinal chemistry, especially in relation to human enzymes.
Drug Metabolism and Toxicology : A study by Overton et al. (1986) in Biochemical pharmacology examines the metabolism and toxicological properties of a similar benzamide compound, providing insights into its safety and efficacy as a pharmaceutical agent.
Ligation with Metals for Chemical Applications : Singh et al. (2002) in Polyhedron discuss the synthesis of benzamide derivatives and their ligation with metals, suggesting applications in inorganic chemistry and materials science.
In Vitro Biological Activity : Imramovský et al. (2011) in Molecules investigate the biological activity of chloro-substituted benzamides, highlighting their potential in the development of new therapeutic agents.
Anti-Tubercular Properties : Nimbalkar et al. (2018) in Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry explore the synthesis and anti-tubercular properties of benzamide derivatives, indicating its potential in combating tuberculosis.
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body. Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-N-(3,3-diethoxypropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-3-19-14(20-4-2)9-10-17-15(18)13-7-5-12(11-16)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWPXGSNMQFEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C1=CC=C(C=C1)CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine hydrochloride](/img/structure/B1492269.png)
![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)



amine hydrochloride](/img/structure/B1492280.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)